1-Bicyclo[2.1.1]hexanylmethanamine
Description
Evolution and Significance of Bridged Bicyclic Scaffolds in Organic Synthesis
Bridged bicyclic ring systems are a fascinating class of molecules characterized by two rings sharing three or more common atoms, creating a rigid, three-dimensional structure. researchgate.netacs.org The development of synthetic strategies to construct these complex frameworks has been a long-standing challenge and a significant area of research in organic chemistry. researchgate.netacs.org Early work focused on iconic structures like bicyclo[2.2.2]octanes and cubanes. nih.gov The unique spatial arrangement of substituents on these scaffolds provided chemists with tools to probe biological systems and create materials with novel properties. Natural products often feature bridged ring systems, highlighting their biological relevance and inspiring synthetic chemists to devise new reactions and strategies for their construction. researchgate.netrsc.orgnih.gov The evolution of this field has been marked by the development of powerful synthetic methods, including various cycloaddition reactions, that grant access to these intricate architectures. researchgate.netacs.org These scaffolds are not merely synthetic curiosities; their conformational rigidity and defined substituent vectors make them invaluable in fields ranging from peptide mimetics to molecular electronics. rsc.org
The Bicyclo[2.1.1]hexane Framework as a Three-Dimensional Bioisostere Platform
In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains the parent molecule's biological activity—is a cornerstone of drug design. A major trend is the "escape from flatland," moving away from planar, aromatic structures towards more three-dimensional, C(sp3)-rich scaffolds. rsc.orgbohrium.com This shift is driven by the potential for improved physicochemical properties, such as increased solubility and metabolic stability, and the ability to explore novel interactions with biological targets. rsc.orgnih.gov
The bicyclo[2.1.1]hexane (BCH) framework has emerged as a prominent three-dimensional bioisostere, particularly as a saturated replacement for substituted benzene (B151609) rings. nih.govbohrium.comresearchgate.net Depending on the substitution pattern, BCHs can mimic the geometry of ortho-, meta-, and para-substituted benzenes. researchgate.netrsc.orgchemistryviews.org For instance, 1,5-disubstituted BCHs can act as mimics for ortho-substituted benzenes, while bridgehead disubstituted BCHs have been prepared as bioisosteres of meta-substituted benzenes. rsc.orgrsc.org The replacement of a flat phenyl ring with a rigid, non-planar BCH scaffold can lead to patent-free drug analogues with retained or even improved biological activity. nih.gov
A comparative analysis of the geometric parameters of a 1,2-disubstituted bicyclo[2.1.1]hexane and an ortho-substituted benzene ring highlights the structural mimicry. While the distances between substituents are slightly longer in the BCH scaffold, the exit vector angles are remarkably similar, allowing the BCH core to present appended functional groups in a spatially analogous manner to the benzene ring. nih.govnih.gov
| Parameter | ortho-Substituted Phenyl Ring | 1,2-Disubstituted Bicyclo[2.1.1]hexane | 2-Oxabicyclo[2.1.1]hexane |
| Distance (d) between substituents (Å) | 3.0–3.1 | ~3.6 | ~3.6 |
| Exit Vector Angle (φ₁) | Nearly Identical with BCH | Nearly Identical with Phenyl | Closer to Phenyl than BCH |
| Exit Vector Angle (φ₂) | Nearly Identical with BCH | Nearly Identical with Phenyl | Closer to Phenyl than BCH |
| This table presents a comparison of key geometric parameters between an ortho-substituted phenyl ring and its bicyclo[2.1.1]hexane-based bioisosteres. Data compiled from multiple sources. nih.govnih.gov |
Strategic Advantages of Bicyclo[2.1.1]hexanes in Expanding Chemical Space
The rigid, three-dimensional nature of the bicyclo[2.1.1]hexane scaffold offers strategic advantages for expanding accessible chemical space beyond what is achievable with traditional planar aromatic systems. rsc.orgnih.govacs.orgnih.govrsc.org While a benzene ring is flat, the BCH framework projects its substituents into distinct regions of three-dimensional space. rsc.org This allows for the creation of molecules with novel shapes and substituent orientations, potentially enabling interactions with previously "undruggable" biological targets. rsc.org
A key advantage lies in the potential for polysubstitution. rsc.orgnih.gov Recent synthetic advances have enabled the functionalization of not only the bridgehead positions but also the bridge carbons of the BCH scaffold. nih.govrsc.org This creates additional exit vectors that are spatially inaccessible to substituents on a benzene ring. For example, a substituent on the apical (single-carbon bridge) position of a BCH would occupy a region of space directly above the plane of a hypothetical benzene ring bioisostere, opening up entirely new possibilities for molecular design. rsc.orgnih.gov The ability to generate and derivatize these diverse substitution patterns provides a powerful platform for systematically exploring sp³-rich chemical space. rsc.orgnih.govrsc.orgchemrxiv.org
Overview of Fundamental Research Directions in Bicyclo[2.1.1]hexane Chemistry
Current research in bicyclo[2.1.1]hexane chemistry is vibrant and multifaceted, primarily focusing on the development of novel synthetic methodologies and the application of these scaffolds in functional molecules. A major thrust is the creation of efficient and scalable routes to access diversely substituted BCHs. bohrium.commanchester.ac.ukchemrxiv.org Key strategies include:
Photocatalytic [2+2] Cycloadditions: Visible-light-driven intramolecular cycloadditions of dienes have emerged as a powerful and mild method to construct the BCH core. chemistryviews.orgnih.govacs.orgorganic-chemistry.org These methods often exhibit high functional group tolerance and can be used to generate a wide array of substitution patterns. nih.govresearchgate.net
Strain-Release Cycloadditions: The reaction of highly strained bicyclo[1.1.0]butanes (BCBs) with alkenes, often catalyzed by transition metals like copper or samarium(II) iodide, provides an atom-economical pathway to 1,2-disubstituted BCHs. bohrium.commanchester.ac.ukchemrxiv.orgacs.org Researchers are exploring catalyst control to selectively produce different isomers or even different ring systems from the same starting materials. researchgate.netacs.org
Bridge Functionalization: While methods to substitute bridgehead positions are relatively established, the selective functionalization of the bridge carbons is a more recent and challenging frontier. rsc.orgnih.gov Developing C-H functionalization or skeletal editing strategies to install substituents at these positions is a key goal, as it unlocks access to novel molecular geometries. vapourtec.com
Enantioselective Synthesis: Since many BCH bioisosteres of ortho-substituted benzenes are chiral, the development of enantioselective synthetic methods is crucial for their application in medicinal chemistry. rsc.orgchemrxiv.orgchemrxiv.org Chiral Lewis acid catalysis in photocycloadditions is one promising approach to obtain enantioenriched BCH building blocks. chemrxiv.org
These fundamental research directions are paving the way for the broader adoption of the bicyclo[2.1.1]hexane scaffold as a versatile building block in the design of next-generation pharmaceuticals and advanced materials. nih.gov
Properties
IUPAC Name |
1-bicyclo[2.1.1]hexanylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-5-7-2-1-6(3-7)4-7/h6H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHITPFJQKEXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 2.1.1 Hexanes
Photochemical and Photoredox Catalytic Strategies
Photochemical methods, particularly those harnessing visible light, have emerged as powerful tools for the synthesis of bicyclo[2.1.1]hexanes. These strategies offer mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis.
Intramolecular Crossed [2+2] Photocycloadditions of 1,5-Hexadienes
The intramolecular crossed [2+2] photocycloaddition of 1,5-hexadienes represents a primary and effective strategy for the construction of the bicyclo[2.1.1]hexane core. nih.gov This approach involves the formation of a bridged bicyclic system through the light-induced cyclization of a diene precursor.
Modern advancements have shifted the focus from high-energy UV light to more benign visible light-driven processes, which are facilitated by photocatalysts. rsc.org These methods often demonstrate improved scalability and functional group compatibility. chemrxiv.org A notable example involves the use of an iridium-based photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, which efficiently catalyzes the intramolecular crossed [2+2] photocycloaddition of various 2,5-disubstituted hexa-1,5-dienes under irradiation with a 414 nm LED. chemistryviews.org This system has proven effective for a range of substrates, affording 1,4-disubstituted bicyclo[2.1.1]hexanes in good to excellent yields. chemistryviews.orgorganic-chemistry.org The choice of solvent can also be critical, with acetone (B3395972) being identified as a favorable option. organic-chemistry.org
Researchers have developed photocatalytic cycloaddition reactions that provide access to bicyclo[2.1.1]hexanes with as many as 11 different substitution patterns, highlighting the versatility of this approach. rsc.org These methods can be used to prepare structures that serve as bioisosteres for ortho-, meta-, and even polysubstituted benzenes. rsc.orgrsc.org
| Catalyst System | Substrate Type | Product | Yield (%) | Reference |
| Ir(dFCF3ppy)2(dtbbpy)PF6 / Visible Light (414 nm) | 2,5-disubstituted hexa-1,5-dienes | 1,4-disubstituted bicyclo[2.1.1]hexanes | 61-quantitative | chemistryviews.orgorganic-chemistry.org |
| Iridium photocatalyst / Visible Light (456 nm) | 1,5-hexadienes | Polysubstituted bicyclo[2.1.1]hexanes | Not specified | rsc.org |
| Benzophenone / UV Light | 1,5-hexadienes | Bridge-substituted 1,5-disubstituted BCHs | Not specified | rsc.org |
This table provides examples of catalytic systems used in the visible light-driven synthesis of bicyclo[2.1.1]hexanes.
The mechanism of these visible-light-driven [2+2] photocycloadditions generally proceeds through a triplet energy transfer (TET) pathway. organic-chemistry.orgrsc.org The photocatalyst, upon absorption of visible light, is excited to a singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. rsc.org This excited triplet-state photocatalyst then transfers its energy to the 1,5-hexadiene (B165246) substrate. rsc.org
Formal (3+2)-Cycloaddition Pathways involving Allylated Cyclopropanes
An alternative photochemical approach to bicyclo[2.1.1]hexanes involves the intramolecular formal (3+2)-cycloaddition of allylated cyclopropanes. nih.govresearchgate.net In one reported method, allylated cyclopropanes bearing a 4-nitrobenzimine substituent undergo this transformation to yield bicyclic imines. nih.gov This reaction is tolerant of both activated and unactivated alkenes. nih.gov Interestingly, the resulting bicyclic imine products can be susceptible to photo-induced ring opening, which allows for the epimerization of stereogenic centers. nih.gov
Transition Metal-Catalyzed and Lewis Acid-Mediated Constructions
In addition to photochemical methods, transition metal catalysis and Lewis acid mediation have emerged as powerful strategies for the synthesis of bicyclo[2.1.1]hexanes, primarily through the activation of highly strained bicyclo[1.1.0]butanes (BCBs).
Formal [3+2] Cycloadditions of Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes are highly strained molecules that can serve as three-carbon components in formal [3+2] cycloaddition reactions to construct the bicyclo[2.1.1]hexane skeleton. thieme-connect.com These reactions can be promoted by either transition metals or Lewis acids.
Lewis acid-catalyzed formal [3+2] cycloadditions of BCBs with various π-systems have been extensively developed. For instance, silyl (B83357) enol ethers react with BCBs in the presence of a Lewis acid catalyst to afford a variety of bicyclo[2.1.1]hexanes. bohrium.comnih.gov This method is notable for its broad functional group tolerance and its ability to efficiently create vicinal quaternary carbon centers. bohrium.comnih.gov Similarly, Lewis acids such as Sc(OTf)3 can catalyze the formal (3+2) cycloaddition of pyrazole-substituted BCBs with quinones to produce highly substituted bicyclo[2.1.1]hexanes. rsc.org The reaction of BCBs with ketenes, catalyzed by a Lewis acid, also provides access to bicyclo[2.1.1]hexan-2-ones. nih.govthieme-connect.com Furthermore, a mild and scalable Sc(OTf)3-catalyzed [3+2] cycloaddition of BCBs with ynamides has been reported to yield polysubstituted 2-amino-bicyclo[2.1.1]hexenes. researchgate.net
Transition metal catalysis also plays a crucial role in these transformations. For example, a catalyst-controlled chemodivergent reaction of bicyclo[1.1.0]butane amides with azadienes has been reported. acs.orgresearchgate.net In this system, a Cu(I) catalyst promotes a formal cycloaddition to furnish bicyclo[2.1.1]hexanes, while a Au(I) catalyst uniquely facilitates an addition-elimination pathway to yield cyclobutenes. acs.orgresearchgate.net This highlights the ability to selectively access different product classes by tuning the transition metal catalyst.
| Catalyst/Promoter | Reactant 1 | Reactant 2 | Product | Reference |
| Lewis Acid | Silyl enol ether | Bicyclo[1.1.0]butane | Bicyclo[2.1.1]hexane | bohrium.comnih.gov |
| Sc(OTf)3 | Pyrazole-substituted BCB | Quinone | Highly substituted bicyclo[2.1.1]hexane | rsc.org |
| Lewis Acid | Ketene (B1206846) | Bicyclo[1.1.0]butane | Bicyclo[2.1.1]hexan-2-one | nih.govthieme-connect.com |
| Sc(OTf)3 | Ynamide | Bicyclo[1.1.0]butane | 2-Amino-bicyclo[2.1.1]hexene | researchgate.net |
| Cu(I) | Bicyclo[1.1.0]butane amide | Azadiene | Bicyclo[2.1.1]hexane | acs.orgresearchgate.net |
This table summarizes various catalytic systems for the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes.
Reductive Cyclization and Rearrangement Processes
A powerful two-step sequence has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione derivatives. nih.govntu.edu.twacs.orgchemistryviews.org This procedure combines a samarium(II) iodide (SmI₂)-mediated transannular pinacol (B44631) coupling reaction with a subsequent acid-catalyzed pinacol rearrangement. nih.govresearchgate.net
The first step involves the SmI₂-mediated intramolecular pinacol coupling of a dione (B5365651) precursor to form a bicyclic vicinal diol with a bicyclo[2.1.1]hexane core. nih.govchemistryviews.org In the second step, treatment of this diol with an acid, such as p-toluenesulfonic acid (p-TsOH), induces a pinacol rearrangement to furnish the desired 1-substituted bicyclo[2.1.1]hexan-2-one. nih.govacs.orgchemistryviews.org This method provides access to a diverse range of 1-substituted bicyclic ketones, which are valuable intermediates for the synthesis of more complex, three-dimensional molecules. nih.govacs.org The starting cyclobutanedione derivatives can be prepared from commercially available 3-oxocyclobutane-1-carboxylic acid. nih.govchemistryviews.org This synthetic route has been utilized to prepare sp³-rich analogs of known pharmaceutical agents. nih.govntu.edu.twresearchgate.net
Direct C-H Functionalization and Late-Stage Diversification
The ability to directly functionalize C-H bonds offers a highly efficient and atom-economical strategy for diversifying complex molecules in the later stages of a synthetic sequence.
Catalytic Borylation of Bridgehead Tertiary C-H Bonds in Bicyclo[2.1.1]hexanes
A significant advance in the late-stage functionalization of the bicyclo[2.1.1]hexane scaffold is the iridium-catalyzed borylation of the bridgehead tertiary C-H bond. nih.govchemrxiv.orgnih.gov This method is highly selective for the formation of bridgehead boronic esters, even in the presence of other unactivated primary and secondary C-H bonds. nih.govchemrxiv.org The reaction is compatible with a wide array of functional groups, making it a robust tool for modifying complex molecules, including pharmaceuticals containing the bicyclo[2.1.1]hexane substructure. nih.govchemrxiv.orgnih.govresearchgate.net
The catalytic system typically employs an iridium catalyst in conjunction with a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen). chemrxiv.org Kinetic and computational studies suggest that the reaction proceeds via the oxidative addition of the bridgehead C-H bond to the iridium center, followed by an isomerization and subsequent reductive elimination to form the C-B bond. chemrxiv.orgnih.gov The resulting boronic ester products are versatile synthetic handles that can be converted into a variety of other functional groups, including C-C and C-X (X = O, N) bonds, thereby enabling access to novel 1,3-disubstituted bicyclic building blocks. nih.gov This method has been shown to be scalable, with successful gram-scale syntheses reported. nih.govchemrxiv.org
| Substrate | Product Yield (%) |
| 11b | 64 |
| 16b | 94 |
| Abietic acid derivative (20a) | - |
| Valproic acid derivative (21a) | - |
| Yields correspond to reactions run on a 0.25 mmol scale. The borylation of 11b and 16b on a 4.0 mmol scale gave comparable yields of 58% and 95%, respectively. nih.govchemrxiv.org |
Strategies for Selective Functionalization of Bridge Positions
The functionalization of the bridge positions (C2 and C3, and the equivalent C5 and C6) of the bicyclo[2.1.1]hexane scaffold presents a significant synthetic challenge but is crucial for expanding the utility of BCHs as benzene (B151609) bioisosteres, particularly for mimicking polysubstituted aromatic rings. rsc.orgresearchgate.net Direct C-H functionalization of the bridge positions is often difficult, leading to the development of de novo approaches where substituents are installed during the construction of the bicyclic core. researchgate.net
A key strategy for installing substituents at the bridge positions is through the judicious design of the 1,5-diene precursors used in intramolecular [2+2] cycloadditions. researchgate.netsmolecule.com By placing substituents on the alkene moieties of the diene, one can control the position of the substituents in the resulting bicyclo[2.1.1]hexane product, including at the bridge positions. researchgate.netsmolecule.com This method has been successfully employed to create BCHs with substituents that mimic ortho-, meta-, and even trisubstituted benzene rings. rsc.orgresearchgate.net
For example, a photocatalytic cycloaddition of a 1,5-diene bearing a substituent on one of the internal carbons of the hexadiene chain can lead to a bridge-functionalized bicyclo[2.1.1]hexane. researchgate.net This approach has been used to synthesize 1,2,5-trisubstituted and 1,2,4,5-tetrasubstituted BCHs, which possess substitution patterns inaccessible to simple aromatic systems. researchgate.net
The following tables summarize some of the reported research findings on the synthesis of bridge-functionalized bicyclo[2.1.1]hexanes, highlighting the diversity of substitution patterns that can be achieved.
Table 1: Examples of Bridge-Functionalized Bicyclo[2.1.1]hexanes via Photocatalytic [2+2] Cycloaddition
| Entry | Bridge Substituent(s) | Other Substituents | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | 2-CO₂Et | 1-Ph, 4-Ph | 95 | 10:1 |
| 2 | 2-CO₂Et | 1-CO₂Me, 4-Ph, 5-Ph | 64 | 2:1 |
| 3 | 2-OH, 5-Alkyl | 1-Ester, 4-Ester | 90 | Mixture of diastereomers |
| 4 | 3-Pyridine | 1-Aryl, 4-Aryl | 88 | N/A |
Data sourced from a study on photocatalytic cycloaddition for synthesizing polysubstituted bicyclo[2.1.1]hexanes. researchgate.netrsc.org
Table 2: Synthesis of Disubstituted Bicyclo[2.1.1]hexanes as Benzene Bioisosteres
| Entry | Substitution Pattern | Benzene Isostere Mimic | Synthetic Method |
| 1 | 1,2-Disubstituted | ortho-Substituted | Intramolecular [2+2] cycloaddition of a functionalized 1,5-diene. |
| 2 | 1,3-Disubstituted | meta-Substituted | Intramolecular [2+2] cycloaddition of a functionalized 1,5-diene. |
| 3 | 2,5-Disubstituted | syn- and anti- cyclopentane (B165970) variants | [2+2] cycloaddition or C-H functionalization. rsc.org |
This table illustrates the strategic synthesis of disubstituted BCHs to mimic specific benzene substitution patterns. rsc.orgresearchgate.net
These advanced synthetic methodologies and functionalization strategies provide a powerful toolkit for the synthesis of a diverse range of bicyclo[2.1.1]hexane derivatives. The ability to selectively introduce substituents at both the bridgehead and bridge positions is critical for fine-tuning the spatial arrangement of functional groups and for fully realizing the potential of the bicyclo[2.1.1]hexane scaffold as a versatile building block in modern drug discovery. rsc.orgsigmaaldrich.com
Mechanistic Elucidation and Computational Investigations of Bicyclo 2.1.1 Hexane Chemistry
Mechanistic Pathways in Bicyclo[2.1.1]hexane Formation
The construction of the bicyclo[2.1.1]hexane skeleton often originates from highly strained precursors, most notably bicyclo[1.1.0]butanes (BCBs). The reactions proceed through various intermediates and transition states, with the specific pathway often dictated by the reaction conditions and catalysts employed.
Many synthetic routes to bicyclo[2.1.1]hexanes involve cycloaddition reactions that proceed through radical intermediates. These mechanisms are particularly prevalent in photochemical and certain metal-catalyzed reactions.
Diradical Intermediates in Photocycloadditions: A common strategy for forming the bicyclo[2.1.1]hexane core is the intramolecular crossed [2+2] cycloaddition of 1,5-dienes. nih.govrsc.orgrsc.org This transformation can be initiated by a photocatalyst, which, upon excitation by visible light, transfers energy to the diene substrate. rsc.orgrsc.org This energy transfer generates a triplet diradical intermediate. The reaction then proceeds via a 5-exo-trig cyclization to form a second diradical, which subsequently undergoes radical recombination to yield the final bicyclo[2.1.1]hexane product. nih.govrsc.org Similarly, intermolecular [2π+2σ] cycloadditions between bicyclo[1.1.0]butanes (BCBs) and alkenes can be initiated by sensitization, leading to the cleavage of the central C-C bond of the BCB to form a triplet diradical that is subsequently trapped by the alkene. nsf.govnih.govnih.gov
Radical-Relay Mechanisms: In contrast to pathways involving discrete diradical species, radical-relay mechanisms have also been identified. For instance, a samarium(II) iodide (SmI₂) catalyzed intermolecular coupling of BCB ketones with electron-deficient alkenes operates via such a mechanism. manchester.ac.ukmanchester.ac.uk Computational studies suggest that a single electron transfer (SET) from the catalyst to the ketone generates a ketyl radical. This intermediate fragments to produce an enolate radical, which is then trapped by the alkene. A subsequent radical rebound and back electron transfer regenerates the catalyst and forms the bicyclo[2.1.1]hexane product. manchester.ac.uk Titanium-catalyzed intermolecular radical-relay [2σ+2π] cycloadditions of BCBs and 1,3-dienes have also been developed, providing access to structurally diverse bicyclo[2.1.1]hexane scaffolds. researchgate.netresearchgate.net
A significant advancement in bicyclo[2.1.1]hexane synthesis is the ability to control reaction outcomes through the choice of catalyst, a concept known as catalyst-controlled chemodivergence. This allows for the selective formation of either bicyclo[2.1.1]hexanes or alternative structures, such as cyclobutenes, from the same starting materials. usx.edu.cnacs.org
A notable example involves the reaction of bicyclo[1.1.0]butane amides with azadienes. usx.edu.cnacs.orgresearchgate.net
Copper(I) Catalysis: When a copper(I) catalyst is used, the reaction proceeds via a formal cycloaddition to selectively produce multifunctionalized bicyclo[2.1.1]hexanes in high yields. acs.org
Gold(I) Catalysis: Conversely, employing a gold(I) catalyst completely reverses the chemoselectivity, favoring an addition-elimination pathway that leads to the exclusive formation of cyclobutenes. acs.orgresearchgate.net
Density Functional Theory (DFT) calculations have revealed the origins of this divergence. The Cu(I) catalyst forms a linear, two-coordinate complex that promotes the key intramolecular cyclization step. In contrast, the Au(I) catalyst stabilizes a four-coordinate intermediate, which facilitates an intramolecular proton transfer, thereby diverting the reaction pathway away from bicyclo[2.1.1]hexane formation. usx.edu.cnacs.org Similar catalyst-controlled chemodivergence has been observed using Sc(III) versus Ni(II) catalysts and in photochemical systems where the choice of photocatalyst dictates the reaction pathway between energy transfer and electron transfer mechanisms. acs.orgnih.gov
| Starting Materials | Catalyst | Major Product | Reaction Pathway | Reference |
|---|---|---|---|---|
| BCB Amide + Azadiene | Cu(I) | Bicyclo[2.1.1]hexane | Formal Cycloaddition | acs.org |
| BCB Amide + Azadiene | Au(I) | Cyclobutene | Addition-Elimination | acs.org |
| BCB + α,β-Unsaturated Ketone | Sc(III) | Bicyclo[2.1.1]hexane | Not specified | acs.org |
| BCB + α,β-Unsaturated Ketone | Ni(II) | Cyclobutene | Not specified | acs.org |
The high ring strain of bicyclo[1.1.0]butanes is a critical thermodynamic driving force for their conversion into the more stable bicyclo[2.1.1]hexane system. nih.govacs.org The release of this strain facilitates the cleavage of the highly strained central carbon-carbon bond in the BCB, initiating the reaction cascade. nsf.govacs.org
Advanced Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of bicyclo[2.1.1]hexane chemistry. These studies provide deep insights into reaction mechanisms, energetics, and the electronic properties of these molecules.
DFT calculations are widely used to map the potential energy surfaces of reactions leading to bicyclo[2.1.1]hexanes. This allows for the identification of intermediates and transition states, and the calculation of their relative energies, which helps to explain reaction outcomes and selectivity.
For instance, in the catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes, DFT calculations were crucial in explaining the different reaction pathways. usx.edu.cnacs.org The calculations showed how Cu(I) and Au(I) catalysts stabilize different transition states, thereby directing the reaction towards different products. acs.org In other studies, DFT has been used to:
Investigate the mechanism of photocatalytic cycloadditions, confirming that the reaction proceeds through a triplet energy transfer pathway and identifying the key 1,5-biradical intermediate. rsc.org
Elucidate the mechanism of SmI₂-catalyzed alkene insertion into BCB ketones, detailing the key steps of ketyl-radical formation, BCB fragmentation, and radical trapping. manchester.ac.uk
Predict the absolute configuration of enantioselective photocycloaddition products by modeling the Lewis acid-substrate complex. chemrxiv.org
Analyze the rearrangement of carbene intermediates to bridgehead olefins, calculating the energy barriers for these transformations. epa.gov
Confirm that the ene reaction between BCBs and cyclopropenes proceeds via an asynchronous concerted mechanism. rsc.org
| Reaction Type | Computational Finding | Reference |
|---|---|---|
| Cu(I)/Au(I) Catalyzed Chemodivergent Synthesis | Elucidated different coordination geometries (linear vs. four-coordinate) leading to divergent pathways. | acs.org |
| SmI₂-Catalyzed Alkene Insertion | Supported a radical relay mechanism involving ketyl radical formation and fragmentation. | manchester.ac.uk |
| Photochemical [2π+2σ] Cycloaddition | Identified a triplet diradical intermediate and supported an energy transfer mechanism. | rsc.orgnih.gov |
| Carbene Rearrangement | Calculated low energy barriers for rearrangement to a strongly pyramidalized bridgehead olefin. | epa.gov |
Beyond reaction mechanisms, quantum chemical methods are used to understand the fundamental electronic structure of bicyclo[2.1.1]hexane systems and how remote substituents can influence reactivity. The rigid, strained framework of the bicyclo[2.1.1]hexane core allows for the transmission of electronic effects over several bonds, influencing the stereochemical outcome of reactions.
A key example is the study of nucleophilic additions to 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones. core.ac.uk In these systems, the carbonyl group is in a sterically neutral environment, allowing for the isolation and study of long-range electronic effects on π-facial selectivity. It was found that remote electron-withdrawing groups (like cyano or ester) could significantly influence the stereochemical outcome of hydride reduction, demonstrating that electronic effects are transmitted through the bicyclic skeleton. core.ac.uk Computational models at various levels of theory were employed to predict these stereoselectivities, providing a test for the accuracy of computational methods in capturing subtle electronic effects. core.ac.uk DFT calculations have also been used to analyze the electronic state of reactive intermediates, such as carbenes, and their propensity to rearrange into highly strained but observable bridgehead olefins. epa.gov These studies are crucial for understanding the fundamental reactivity and electronic nature of this important class of compounds.
Theoretical Assessment of Ring Strain Energy in Bicyclo[2.1.1]hexane Derivatives
The bicyclo[2.1.1]hexane framework is a strained bicyclic system, and the quantification of its inherent strain energy is crucial for understanding its reactivity and stability. Computational chemistry provides powerful tools to assess the strain energy of such molecules. One common approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the strain energy of the cyclic compound.
Computational methods, particularly electronic structure theory, are employed to calculate the energies of all components in these theoretical reactions. The strain energy is then determined as the difference between the calculated enthalpy of formation and an estimated value for a hypothetical strain-free analogue derived from group increment methods. swarthmore.edu
For the parent bicyclo[2.1.1]hexane, its strain energy has been computed using various high levels of electronic structure theory. These calculations provide a quantitative measure of the energetic cost associated with the molecule's constrained geometry. The strain associated with the bicyclo[2.1.1]hexane core is significant, influencing its chemical behavior and making it a valuable building block in strain-release chemistry. researchgate.netresearchgate.net For comparison, the strain energy of bicyclo[1.1.0]butane, a common precursor, is considerably higher, typically falling in the 64-66 kcal/mol range. researchgate.net
Table 1: Computed Strain Energies for Bicyclo[2.1.1]hexane Using Various Computational Methods
| Computational Method | Strain Energy (kcal/mol) |
| W1BD | 38.0 |
| G-4 | 38.2 |
| CBS-APNO | 37.7 |
| CBS-QB3 | 37.3 |
| M062X/6-31+G(2df,p) | 39.3 |
| This table presents the calculated strain energies for bicyclo[2.1.1]hexane using several high-level computational chemistry methods. The data is sourced from reference swarthmore.edu. |
Computational Modeling of Stereoselectivity in Nucleophilic Additions to Bicyclo[2.1.1]hexan-2-ones
Understanding and predicting the stereochemical outcome of nucleophilic additions to cyclic ketones is a fundamental aspect of organic chemistry. In this context, computational modeling has become an indispensable tool. The 5-exo-substituted-bicyclo[2.1.1]hexan-2-one system has been introduced as an effective probe to investigate the influence of long-range electronic effects on the π-facial selectivity of nucleophilic additions, particularly hydride reductions. core.ac.ukresearchgate.netiitkgp.ac.inias.ac.in
In these systems, the two faces of the carbonyl group are in a sterically similar environment, which allows for the isolation and study of remote electronic effects that can dictate the stereochemical course of the reaction (i.e., syn- versus anti-addition). core.ac.ukias.ac.in
Computational studies at various levels of theory have been employed to model these reactions and predict the facial selectivity. core.ac.uk It has been demonstrated that even relatively simple computational models, such as a hydride model at the semi-empirical level, can be an economical and effective tool for predicting the facial selectivities in nucleophilic additions to these sterically unbiased ketones. core.ac.ukiitkgp.ac.in These models have been successful in reproducing the experimentally observed facial preferences. ias.ac.in
During the hydride reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, the stereoselectivity is influenced by the electronic nature of the remote substituent. For instance, electron-withdrawing groups like cyano and ester functions show a preference for syn-face attack, although this preference is less pronounced compared to other bicyclic systems like norbornanes. core.ac.uk Conversely, other substituents can lead to anti-face selectivity. core.ac.uk
Table 2: Experimental Stereoselectivity in the Hydride Reduction of 5-exo-Substituted-Bicyclo[2.1.1]hexan-2-ones
| Substituent (R) | Product Ratio (syn:anti) |
| CN | 75 : 25 |
| COOMe | 66 : 34 |
| C(O)CH=CH₂ | 60 : 40 |
| CH₂OH | 48 : 52 |
| CH₂CH₃ | 47 : 53 |
| CH=CH₂ | 44 : 56 |
| This table shows the diastereomeric product ratios from the hydride reduction of various 5-exo-substituted bicyclo[2.1.1]hexan-2-ones, illustrating the influence of the remote substituent on facial selectivity. The data is sourced from reference core.ac.uk. |
Computational transition state analysis, for example using B3LYP/6-31G* for LiH addition, helps to rationalize these observed selectivities by evaluating the energies of the competing syn and anti attack pathways. core.ac.uk The ability of these computational models to accurately predict the stereochemical outcomes underscores their importance in understanding the subtle electronic interactions that govern reactivity in these rigid bicyclic systems. core.ac.uk
Reactivity and Derivatization of Bicyclo 2.1.1 Hexanyl Systems
Further Chemical Transformations of the Bicyclo[2.1.1]hexane Core
The functionalization of the bicyclo[2.1.1]hexane skeleton is crucial for its application in drug discovery and materials science. Ketone and ester groups, often installed during the synthesis of the bicyclic core, serve as versatile handles for a wide range of chemical modifications.
Ketone and ester derivatives of bicyclo[2.1.1]hexane are key intermediates that allow for the introduction of diverse functional groups. manchester.ac.ukchemistryviews.org The ketone products resulting from samarium(II) iodide-catalyzed alkene insertions, for example, are versatile building blocks for further derivatization. manchester.ac.uk
Selective reduction of a ketone substituent on the bicyclo[2.1.1]hexane core can be achieved to produce the corresponding alcohols. manchester.ac.ukchemrxiv.org For instance, the reduction of a bicyclo[2.1.1]hexyl ketone with sodium borohydride (B1222165) yields the alcohol quantitatively. chemrxiv.org Similarly, amide functionalities on the core can be reduced; treatment of a bicyclo[2.1.1]hexane-1-carboxamide with lithium aluminum hydride can generate the corresponding bicyclo[2.1.1]hexan-1-ylmethanol with excellent diastereoselectivity. acs.org
Ester groups can be readily hydrolyzed to the corresponding carboxylic acids, which are valuable synthetic intermediates for incorporating the bicyclo[2.1.1]hexane moiety into larger molecules. acs.org Furthermore, these ketone and ester functionalities can be transformed into other valuable groups, as summarized in the table below.
| Starting Functional Group | Reagents and Conditions | Product Functional Group | Reference |
| Ketone | NaBH₄, EtOH, RT | Alcohol | manchester.ac.ukchemrxiv.org |
| Nitrile | KOH, EtOH–H₂O, 90 °C, 4 h | Amide | manchester.ac.uk |
| Nitrile | KOH, EtOH–H₂O, 90 °C, 36 h | Carboxylic Acid | manchester.ac.uk |
| Ketone | Baeyer-Villiger Oxidation | Ester | manchester.ac.ukchemrxiv.org |
| Ketone | (via oxime intermediate) Beckmann Rearrangement | Protected Amine | manchester.ac.ukchemrxiv.org |
| Amide | LiAlH₄ | Methanol | acs.org |
| Ester | Saponification | Carboxylic Acid | rsc.org |
| Carboxylic Acid | Curtius Rearrangement | Amine | researchgate.net |
These transformations highlight the synthetic utility of ketone and ester-substituted bicyclo[2.1.1]hexanes in generating a diverse array of functionalized molecules.
Photochemistry plays a significant role in both the synthesis and transformation of bicyclo[2.1.1]hexane systems. The construction of the bicyclo[2.1.1]hexane skeleton itself is often achieved through photochemical [2+2] cycloadditions. rsc.org Visible-light-mediated procedures are being developed to avoid the use of high-energy UV light and to improve functional group tolerance. nih.govorganic-chemistry.org For instance, an intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives, enabled by triplet energy transfer, can produce bicyclo[2.1.1]hexanes in high yields. organic-chemistry.org
Once formed, certain bicyclo[2.1.1]hexane derivatives can undergo further photo-induced reactions. A notable example is the photo-induced ring opening of bicyclic imine products. researchgate.netnih.gov This process allows for the epimerization of stereocenters, such as at the C5 position, providing a pathway to modulate the stereochemistry of the molecule post-synthesis. researchgate.netresearchgate.netnih.gov This reactivity is particularly useful for accessing different diastereomers that might otherwise be difficult to obtain directly.
Stereochemical Control and Diastereoselectivity in Bicyclo[2.1.1]hexane Reactions
The rigid, three-dimensional structure of the bicyclo[2.1.1]hexane core allows for a high degree of stereochemical control in its reactions. The convex and concave faces of the bicyclic system dictate the trajectory of incoming reagents, often leading to excellent diastereoselectivity.
For example, the nucleophilic attack on a ketone at the C2 position of the bicyclo[2.1.1]hexane framework typically occurs from the more accessible convex face, resulting in the formation of a single observable diastereomer. nih.gov Similarly, the reduction of certain ketone-containing bicyclo[2.1.1]hexane precursors has been shown to proceed with high diastereoselectivity. acs.org
The stereochemical information within the precursors can also be retained during the formation of the bicyclo[2.1.1]hexane core. In certain photocatalytic cycloadditions, the stereochemistry of the starting diene is transferred to the bicyclic product. nih.gov This retention of stereochemistry is crucial for the synthesis of enantioenriched bicyclo[2.1.1]hexanes.
Exploiting Inherent Ring Strain for Unique Reactivity Patterns
The bicyclo[2.1.1]hexane system is characterized by significant ring strain, which is a key driver of its unique reactivity. cymitquimica.com This inherent strain can be harnessed to facilitate a variety of chemical transformations that are not readily achievable with less strained cyclic or acyclic systems.
A prominent example is the synthesis of bicyclo[2.1.1]hexanes from highly strained bicyclo[1.1.0]butane (BCB) precursors. The release of strain energy upon the cleavage of the central C-C bond of the BCB facilitates cycloaddition reactions with alkenes to form the bicyclo[2.1.1]hexane skeleton. nih.gov This strain-release-driven strategy can be initiated by various means, including energy transfer, single-electron transfer, or thermolysis. nih.gov
The strain in the bicyclo[2.1.1]hexane ring also influences its reactivity in radical reactions. For instance, t-butoxyl radicals preferentially abstract a hydrogen atom from the C(2) position of bicyclo[2.1.1]hexane. rsc.org The resulting bicyclo[2.1.1]hexan-2-yl radical can then undergo a rearrangement via β-scission to a cyclopent-3-enylmethyl radical, a process driven by the release of ring strain. rsc.org The activation energy for this rearrangement is comparable to that of less strained systems, highlighting the significant influence of the bicyclic structure. rsc.org
Furthermore, the reactivity of the bridgehead positions is also affected by the ring strain. The greater bridgehead reactivity of bicyclo[2.1.1]hexane compared to less strained bicycloalkanes is an intrinsic property of its strained structure. rsc.org This unique reactivity makes the bicyclo[2.1.1]hexane system a valuable and versatile component in the design of novel molecules.
1 Bicyclo 2.1.1 Hexanylmethanamine: Focused Research Perspectives
Synthesis of 1-Bicyclo[2.1.1]hexanylmethanamine and Related Amine Derivatives
The synthesis of 1-bicyclo[2.1.1]hexanylmethanamine is predicated on the initial construction of the strained bicyclic core. Direct synthesis is uncommon; instead, multi-step sequences are employed, starting with the formation of a functionalized bicyclo[2.1.1]hexane skeleton, which is then elaborated to the target aminomethyl structure.
Several modern synthetic strategies provide access to the bicyclo[2.1.1]hexane framework. A predominant method involves the intramolecular [2+2] photocycloaddition of 1,5-diene precursors. researchgate.netchemrxiv.org Visible-light-mediated photocatalysis, in particular, has been shown to be an efficient method for this transformation, providing access to a variety of substituted BCH scaffolds. rsc.orgorganic-chemistry.orgrsc.org Another powerful approach involves a two-step sequence starting from cyclobutanedione derivatives, which undergo a samarium(II) iodide-mediated transannular pinacol (B44631) coupling, followed by an acid-catalyzed pinacol rearrangement to yield 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govchemistryviews.org Furthermore, Lewis acid-catalyzed cycloadditions between bicyclo[1.1.0]butanes and silyl (B83357) enol ethers or enamides have been developed as a facile route to the BCH core. nih.govresearchgate.net
Once a BCH core with a suitable functional group at the C1 bridgehead position is obtained (e.g., a carboxylic acid, nitrile, or ketone), standard organic transformations can be used to install the aminomethyl group. For instance, a 1-carboxy-bicyclo[2.1.1]hexane could be converted to the primary amide and subsequently reduced (e.g., with LiAlH₄) to furnish 1-bicyclo[2.1.1]hexanylmethanamine. Alternatively, reduction of a 1-cyano-bicyclo[2.1.1]hexane would also yield the target primary amine.
Table 1: Key Synthetic Strategies for the Bicyclo[2.1.1]hexane Core
| Reaction Type | Precursors | Key Reagents/Conditions | Resulting Intermediate | Reference(s) |
|---|---|---|---|---|
| Photocatalytic [2+2] Cycloaddition | Substituted 1,5-Hexadienes | Visible Light, Photocatalyst (e.g., Iridium complex) | Substituted Bicyclo[2.1.1]hexanes | rsc.org, organic-chemistry.org, rsc.org |
Chemical Reactivity of the Aminomethyl Moiety in 1-Bicyclo[2.1.1]hexanylmethanamine
The synthetic utility of 1-bicyclo[2.1.1]hexanylmethanamine is largely defined by the reactivity of its primary aminomethyl group. This functional group serves as a versatile handle for diversification and the introduction of the scaffold into larger, more complex molecules.
While specific studies on the oxidation of 1-bicyclo[2.1.1]hexanylmethanamine are not extensively documented, the reactivity can be inferred from the general behavior of primary amines. Controlled oxidation could potentially lead to the corresponding 1-formylbicyclo[2.1.1]hexane or the related oxime. More vigorous oxidation conditions would likely yield the nitro derivative. The sterically encumbered nature of the bicyclic cage may influence the kinetics and outcome of such reactions compared to simpler acyclic amines. Photocatalytic oxidative activation has been explored in the context of synthesizing the BCH core from bicyclo[1.1.0]butane precursors, suggesting that redox chemistry involving this scaffold is viable. diva-portal.org
The most fundamental and widely exploited reactivity of the aminomethyl group is its nucleophilicity, which allows for straightforward amination and acylation reactions. As a primary amine, 1-bicyclo[2.1.1]hexanylmethanamine readily undergoes N-acylation with acyl chlorides, anhydrides, or carboxylic acids (using standard peptide coupling reagents) to form a diverse range of stable amide derivatives. This reaction is crucial for incorporating the BCH motif into biologically relevant molecules, such as peptide mimics or analogs of known drugs. The formation of sulfonamides via reaction with sulfonyl chlorides is another common transformation.
Table 2: Representative Acylation Reactions for Derivative Synthesis
| Amine Substrate | Acylating Agent | Coupling Conditions | Product Type |
|---|---|---|---|
| 1-Bicyclo[2.1.1]hexanylmethanamine | Acetyl Chloride | Base (e.g., Triethylamine) | N-Acetyl Derivative |
| 1-Bicyclo[2.1.1]hexanylmethanamine | Benzoic Anhydride | DMAP (cat.), Base | N-Benzoyl Derivative |
| 1-Bicyclo[2.1.1]hexanylmethanamine | Carboxylic Acid (R-COOH) | EDC, HOBt | General Amide |
| 1-Bicyclo[2.1.1]hexanylmethanamine | p-Toluenesulfonyl Chloride | Pyridine | N-Tosyl Sulfonamide |
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to create complex products. The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving the condensation of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid. nih.gov
1-Bicyclo[2.1.1]hexanylmethanamine is an ideal amine component for the Ugi reaction. Its participation would lead to the formation of a complex α-acylamino amide product that features the rigid bicyclic scaffold. This strategy allows for rapid library synthesis and the exploration of a vast chemical space around the BCH core, making it a powerful tool in drug discovery programs. beilstein-journals.org The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the isocyanide and the carboxylate anion to yield the final product.
Table 3: Ugi Reaction Incorporating 1-Bicyclo[2.1.1]hexanylmethanamine
| Amine Component | Carbonyl Component | Isocyanide Component | Carboxylic Acid Component | Resulting Product Structure |
|---|---|---|---|---|
| 1-Bicyclo[2.1.1]hexanylmethanamine | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Carboxylic Acid (R³-COOH) | α-Acylamino Amide containing the BCH moiety |
Strategic Incorporation of 1-Bicyclo[2.1.1]hexanylmethanamine as a Building Block
The primary strategic value of the bicyclo[2.1.1]hexane scaffold lies in its role as a saturated, three-dimensional bioisostere. enamine.net Specifically, 1,2-disubstituted BCHs have been successfully utilized as mimics for ortho-substituted benzene (B151609) rings. researchgate.netrsc.org The rigid, non-planar structure of the BCH core positions substituents with a spatial relationship that closely approximates that of an ortho-substituted arene, while introducing desirable sp³ character.
This bioisosteric replacement can lead to significant improvements in a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. Increased saturation can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes and often improves aqueous solubility.
A compelling demonstration of this strategy is the replacement of the ortho-substituted phenyl ring in several commercial fungicides with a 1,2-disubstituted BCH core. rsc.orgchemrxiv.org Saturated analogs of boscalid (B143098), bixafen, and fluxapyroxad (B1673505) incorporating the BCH scaffold were synthesized and found to retain high levels of antifungal activity, validating the bioisosteric relationship and opening up new, patent-free chemical space. rsc.org The use of 1-bicyclo[2.1.1]hexanylmethanamine as a building block allows synthetic chemists to systematically introduce this valuable scaffold, leveraging its unique geometry and favorable physicochemical properties in the design of new bioactive compounds. chemrxiv.org
Table 4: Bioisosteric Replacement of ortho-Xylene with a Bicyclo[2.1.1]hexane Core
| Aromatic Structure | Bioisosteric Saturated Analog | Key Features | Reference(s) |
|---|
| ortho-Substituted Phenyl Ring | 1,2-Disubstituted Bicyclo[2.1.1]hexane | - Mimics spatial vector of substituents
Future Directions and Emerging Trends in Bicyclo 2.1.1 Hexane Research
Development of Enantioselective Synthetic Routes to Chiral Bicyclo[2.1.1]hexanes
The synthesis of enantiomerically pure bicyclo[2.1.1]hexane derivatives is a critical area of development, as the stereochemistry of these rigid scaffolds can significantly influence their biological activity. Recent breakthroughs have moved beyond classical resolution methods, focusing on asymmetric catalysis to establish stereocenters with high fidelity.
One prominent strategy involves the Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition . For instance, an asymmetric catalytic approach using a chiral Lewis acid can facilitate the cycloaddition of α,β-unsaturated acyl pyrazoles, yielding enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org This method has proven effective for producing analogues of marketed drugs, highlighting its potential in pharmaceutical development. chemrxiv.org The acyl pyrazole (B372694) moiety is crucial as it can form a bidentate complex with the chiral Lewis acid, which is key to controlling the enantioselectivity of the photocycloaddition. thieme-connect.com
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of related scaffolds like azabicyclo[2.1.1]hexanes (aza-BCHs). Confined imidodiphosphorimidate (IDPi) Brønsted acids have been shown to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines under mild conditions, affording chiral aza-BCHs with excellent enantioselectivity (up to 99:1 er). acs.orgnih.gov This approach is notable for its modularity, tolerating a range of functional groups on both the BCB and imine coupling partners. acs.org
Furthermore, photocatalysis employing chiral catalysts is a burgeoning area. For example, the combination of a chiral Brønsted acid catalyst with photosensitization has enabled the enantioselective cycloaddition of vinylazaarenes and BCBs. nih.gov Another innovative approach utilizes a chiral template strategy in a photocycloaddition reaction to produce aza-BCHs with high enantioselectivity. nih.gov These methods underscore the growing sophistication in catalyst design to address the challenge of creating chiral, three-dimensional scaffolds.
| Method | Catalyst Type | Substrates | Key Features |
| Lewis Acid-Catalyzed [2+2] Photocycloaddition | Chiral Lewis Acid (e.g., Λ-RhS) | 1,5-dienes with acyl pyrazole | High enantioselectivity, applicable to drug analogue synthesis. chemrxiv.orgthieme-connect.com |
| Organocatalytic Formal Cycloaddition | Chiral Brønsted Acid (e.g., IDPi) | Bicyclo[1.1.0]butanes, N-aryl imines | High enantioselectivity, modular, mild conditions. acs.orgnih.gov |
| Photocatalytic [2π + 2σ] Cycloaddition | Photosensitized Chiral Phosphoric Acid | Vinylazaarenes, Bicyclo[1.1.0]butanes | Enantioselective, utilizes visible light. nih.gov |
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To meet the growing demand for bicyclo[2.1.1]hexane building blocks in drug discovery and other applications, scalable and efficient synthetic methods are paramount. The integration of flow chemistry and automated synthesis platforms represents a significant step towards achieving this goal.
Photochemical reactions in flow are particularly advantageous for the synthesis of bicyclo[2.1.1]hexanes, as many key transformations, such as [2+2] cycloadditions, are light-mediated. organic-chemistry.orgchemrxiv.org Flow reactors offer precise control over reaction parameters like irradiation time and temperature, leading to improved yields, selectivity, and safety compared to batch processes. nih.gov For example, the photochemical Wolff rearrangement, a key step in the synthesis of certain 2,5-disubstituted bicyclo[2.1.1]hexanes, has been successfully implemented in a flow setup, enabling gram-scale production. nih.gov The use of visible light-driven methods in flow, often employing photocatalysts, further enhances the sustainability and practicality of these syntheses. organic-chemistry.org
The scalability of synthetic protocols is a crucial consideration. Researchers are now developing methods that are not only high-yielding but also robust enough for large-scale production. For instance, a modular method for preparing 1,2-disubstituted bicyclo[2.1.1]hexanes from inexpensive starting materials has been demonstrated on a multi-gram scale. nih.govrsc.org Similarly, catalyst-controlled chemodivergent syntheses have been scaled up to the gram level, showcasing their practical utility. acs.org
The combination of flow chemistry with automated platforms can enable the rapid generation of diverse bicyclo[2.1.1]hexane libraries for high-throughput screening. This synergy allows for the efficient exploration of chemical space and the accelerated discovery of novel compounds with desired properties.
Application of Advanced Characterization Techniques for Structural Confirmation
The rigid and often complex three-dimensional structure of bicyclo[2.1.1]hexane derivatives necessitates the use of advanced analytical techniques for unambiguous structural elucidation and stereochemical assignment.
X-ray crystallography is the gold standard for determining the precise solid-state structure of these molecules. nih.govnih.gov It provides definitive proof of connectivity and stereochemistry, which is crucial for understanding structure-activity relationships. Crystal structures of various bicyclo[2.1.1]hexane derivatives, including those prepared for bioisosteric replacement studies, have been instrumental in validating their design and comparing their geometric parameters to the aromatic systems they are intended to mimic. nih.govrsc.orgmanchester.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the characterization of bicyclo[2.1.1]hexanes in solution. acs.orgacs.org One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are routinely used to assign protons and carbons and to establish through-bond and through-space correlations. The coupling constants observed in ¹H NMR spectra can provide valuable information about the dihedral angles and thus the conformation of the bicyclic core. acs.org For chiral compounds, NMR analysis in the presence of chiral solvating agents or derivatization with chiral auxiliaries can be used to determine enantiomeric purity.
The combination of these powerful analytical methods provides a comprehensive understanding of the molecular architecture of novel bicyclo[2.1.1]hexane derivatives, which is essential for their rational application in various fields.
Data-Driven Design and Machine Learning Approaches for Novel Bicyclo[2.1.1]hexane Analogues
The "escape from flatland" concept in medicinal chemistry, which advocates for the incorporation of three-dimensional scaffolds to improve drug properties, has been a major driver for the interest in bicyclo[2.1.1]hexanes. nih.gov Data-driven design and machine learning (ML) are emerging as powerful strategies to navigate the vast chemical space of possible bicyclo[2.1.1]hexane analogues and to predict their properties.
Computational studies , including Density Functional Theory (DFT) calculations, are employed to predict the geometric and electronic properties of novel bicyclo[2.1.1]hexane-based bioisosteres. manchester.ac.uk These in silico methods allow for the pre-screening of virtual compounds, prioritizing the synthesis of those with the most promising characteristics. For example, computational tools can be used to analyze the exit vectors of substituents on the bicyclo[2.1.1]hexane core to assess their suitability as mimics of ortho-, meta-, or para-substituted phenyl rings. rsc.org
Machine learning models are being developed to predict key physicochemical properties such as lipophilicity (logP) and acidity/basicity (pKa) for new bicyclo[2.1.1]hexane derivatives. researchgate.netresearchgate.net These models, trained on existing experimental data, can accelerate the design-synthesis-test cycle by providing rapid estimations of important drug-like properties. The ability to computationally screen for desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles can significantly de-risk the drug discovery process. nih.gov
The integration of computational design and machine learning with automated synthesis platforms has the potential to create a closed-loop system for the discovery of novel bicyclo[2.1.1]hexane analogues with optimized properties for specific applications, from pharmaceuticals to advanced materials. vapourtec.comtandfonline.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Bicyclo[2.1.1]hexanylmethanamine in a laboratory setting?
- Methodological Answer : Synthesis of bicyclic amines often involves ring-closing strategies, such as intramolecular cyclization of appropriately substituted precursors. For example, norbornane-derived amines (e.g., bicyclo[2.2.1]heptane analogs) are synthesized via Diels-Alder reactions followed by reductive amination . For 1-Bicyclo[2.1.1]hexanylmethanamine, consider adapting protocols for similar strained bicyclic systems, using catalysts like palladium or nickel to facilitate ring formation. Purification via column chromatography or recrystallization is critical to isolate enantiomerically pure forms .
Q. How can researchers determine the enantiomeric purity of 1-Bicyclo[2.1.1]hexanylmethanamine?
- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase like cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with known standards. Alternatively, nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomeric signals. For absolute configuration confirmation, single-crystal X-ray diffraction is recommended .
Q. What safety protocols are essential when handling 1-Bicyclo[2.1.1]hexanylmethanamine?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a P95 respirator if airborne particles are generated .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-Bicyclo[2.1.1]hexanylmethanamine in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze strain energy, orbital interactions, and transition states. Software like Gaussian or ORCA can model the compound’s binding affinity with metal catalysts (e.g., Pd or Ru). Compare results with experimental kinetic data to validate predictions .
Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data for bicyclic amines?
- Methodological Answer : If NMR suggests a planar structure but X-ray reveals non-planarity, cross-validate using rotational spectroscopy or variable-temperature NMR to assess dynamic effects. For stereochemical discrepancies, employ Mosher’s ester analysis or electronic circular dichroism (ECD) .
Q. How does the steric environment of 1-Bicyclo[2.1.1]hexanylmethanamine influence its pharmacological activity?
- Methodological Answer : Design structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents on the bicyclic core. Test binding affinity via surface plasmon resonance (SPR) or radioligand assays. Molecular dynamics simulations can map steric interactions with target receptors (e.g., GPCRs) .
Q. What are the challenges in growing single crystals of 1-Bicyclo[2.1.1]hexanylmethanamine for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
